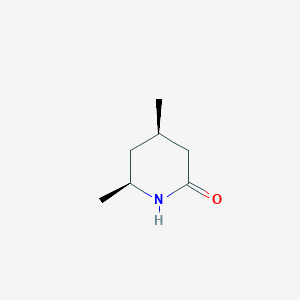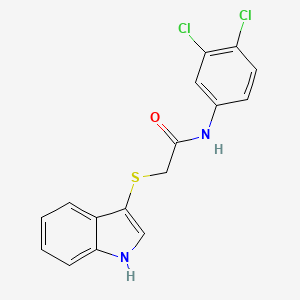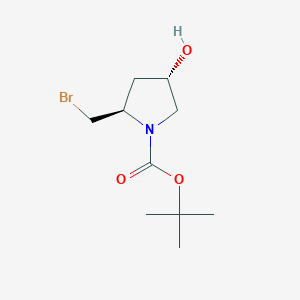
(4R,6S)-4,6-Dimetilpiperidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6S)-4,6-Dimethylpiperidin-2-one is a chiral compound belonging to the class of piperidinones It is characterized by the presence of two methyl groups at the 4th and 6th positions and a ketone functional group at the 2nd position of the piperidine ring
Aplicaciones Científicas De Investigación
(4R,6S)-4,6-Dimethylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R,6S)-4,6-Dimethylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpiperidine and 6-methylpiperidine.
Cyclization: The cyclization of these starting materials is achieved through a series of reactions, including condensation and cyclization reactions, to form the piperidinone ring.
Chiral Resolution: The chiral resolution of the racemic mixture is performed using chiral catalysts or resolving agents to obtain the desired (4R,6S) enantiomer.
Industrial Production Methods: In industrial settings, the production of (4R,6S)-4,6-Dimethylpiperidin-2-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Catalytic hydrogenation of precursor compounds to introduce the desired functional groups.
Purification: Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (4R,6S)-4,6-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Formation of oxo derivatives.
Reduction Products: Formation of alcohol derivatives.
Substitution Products: Introduction of various functional groups at the piperidine ring.
Mecanismo De Acción
The mechanism of action of (4R,6S)-4,6-Dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparación Con Compuestos Similares
(4R,6S)-4,6-Dimethylpiperidin-2-one: Unique due to its specific chiral configuration and functional groups.
(4R,6S)-4,6-Dimethylpiperidin-2-ol: Similar structure but with an alcohol group instead of a ketone.
(4R,6S)-4,6-Dimethylpiperidine: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Uniqueness: (4R,6S)-4,6-Dimethylpiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(4R,6S)-4,6-dimethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-6(2)8-7(9)4-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAUAYUDQVPBDE-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2431867.png)
![N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2431869.png)

![N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2431873.png)
![2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane](/img/structure/B2431874.png)

![1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)

![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)
![1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2431886.png)
![3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2431887.png)
![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)
